Cas no 1511084-22-2 (3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline)

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline is a versatile organic compound known for its unique substitution pattern. This compound exhibits high purity and stability, making it suitable for a variety of synthetic applications. Its distinct fluorine substitution enhances its reactivity, while the trifluoroethyl group contributes to its non-polar nature. This aniline derivative is ideal for research and development in pharmaceuticals and materials science, offering a reliable starting material for the synthesis of complex organic molecules.
3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline structure
1511084-22-2 structure
商品名:3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline
CAS番号:1511084-22-2
MF:C9H9F4N
メガワット:207.168076276779
CID:5739810
PubChem ID:79054440

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 化学的及び物理的性質

名前と識別子

    • Benzenamine, 3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)-
    • 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline
    • インチ: 1S/C9H9F4N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3
    • InChIKey: SXORDWCNOFBKRD-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC(F)(F)F)=CC(C)=CC(F)=C1

じっけんとくせい

  • 密度みつど: 1.276±0.06 g/cm3(Predicted)
  • ふってん: 213.1±40.0 °C(Predicted)
  • 酸性度係数(pKa): 0.50±0.50(Predicted)

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1077809-5.0g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2
5g
$2110.0 2023-05-23
Enamine
EN300-1077809-2.5g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
2.5g
$1370.0 2023-10-28
Enamine
EN300-1077809-0.5g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
0.5g
$671.0 2023-10-28
Enamine
EN300-1077809-1.0g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2
1g
$728.0 2023-05-23
Enamine
EN300-1077809-0.05g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
0.05g
$587.0 2023-10-28
Enamine
EN300-1077809-10.0g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2
10g
$3131.0 2023-05-23
Enamine
EN300-1077809-0.1g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
0.1g
$615.0 2023-10-28
Enamine
EN300-1077809-1g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
1g
$699.0 2023-10-28
Enamine
EN300-1077809-0.25g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
0.25g
$642.0 2023-10-28
Enamine
EN300-1077809-10g
3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline
1511084-22-2 95%
10g
$3007.0 2023-10-28

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 関連文献

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)anilineに関する追加情報

Introduction to 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline (CAS No. 1511084-22-2)

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1511084-22-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluorine and methyl substituents in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further research and development.

The molecular formula of this compound can be represented as C12H14FeF3N. This composition underscores its complexity and the diverse interactions it can exhibit with biological targets. The n-(2,2,2-trifluoroethyl)aniline moiety is particularly noteworthy, as trifluoroethyl groups are known for their ability to enhance metabolic stability and binding affinity in drug molecules. This feature is increasingly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is crucial.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and resistance to enzymatic degradation. The introduction of fluorine atoms into organic molecules often leads to improved pharmacological properties, making such compounds attractive for medicinal chemistry applications. The specific arrangement of substituents in 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline suggests that it may exhibit favorable interactions with biological receptors, potentially leading to the development of new therapeutic interventions.

One of the most compelling aspects of this compound is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize side effects associated with traditional chemotherapeutic agents. The structural features of 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline make it a promising candidate for such applications.

The impact of fluorine substitution on electronic and steric properties cannot be overstated. Fluorine atoms are highly electronegative and can influence the electron density distribution within a molecule, thereby affecting its reactivity and binding affinity. In addition, the steric bulk contributed by trifluoroethyl groups can help optimize binding interactions by occupying specific pockets on biological targets. These characteristics make 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling techniques allow researchers to predict the behavior of compounds like 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline before they are synthesized in the laboratory. This approach has significantly accelerated the drug discovery process by enabling the rapid screening of numerous candidates for their potential efficacy and safety.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity levels. These methods often incorporate transition metal catalysis and other innovative techniques to streamline the process. The ability to efficiently synthesize complex molecules like 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline is crucial for advancing pharmaceutical research and development.

The pharmacological profile of 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline is still under investigation, but preliminary studies suggest that it may exhibit potent activity against certain disease targets. Researchers are exploring its potential as an intermediate in the synthesis of more complex drug candidates that could address unmet medical needs. The compound's unique structural features position it as a valuable asset in the pharmaceutical industry's arsenal against various diseases.

In conclusion, 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline (CAS No. 1511084-22-2) represents a significant advancement in pharmaceutical chemistry due to its promising biological activity and structural versatility. Its potential applications in drug development are vast and span multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in shaping the future of medicine.

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